XY101 is a newly developed compound characterized as a potent, selective, and orally bioavailable inverse agonist of the nuclear receptor ROR gamma. This compound has garnered attention for its potential therapeutic applications in the treatment of castration-resistant prostate cancer. The discovery and characterization of XY101 were detailed in a study published in the Journal of Medicinal Chemistry, which highlights its synthesis, biological evaluation, and mechanism of action against prostate cancer cells.
The primary research on XY101 is attributed to a team led by Zhang et al. (2019), who conducted extensive studies on the compound's efficacy and selectivity in inhibiting ROR gamma activity. The research was conducted at the Guangdong Provincial Key Laboratory of Biocomputing and the Joint School of Life Sciences, Guangzhou Institutes of Biomedicine and Health, Chinese Academy of Sciences, along with Guangzhou Medical University in China .
XY101 is classified as an inverse agonist, specifically targeting the ROR gamma receptor, which is part of the nuclear receptor superfamily. This classification is significant as it indicates that XY101 not only blocks the receptor's activity but also actively promotes an inactive state, differentiating it from traditional antagonists .
The synthesis of XY101 involved a series of chemical reactions optimized for high yield and purity. The initial design was guided by structure-activity relationship studies to identify key functional groups that enhance binding affinity and selectivity for ROR gamma. Specific synthetic pathways included:
The synthesis process was meticulously documented, focusing on reaction conditions such as temperature, solvent choice, and reaction time, which were optimized to maximize yield while minimizing side reactions. The final compound was characterized using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure .
The molecular structure of XY101 reveals a complex arrangement conducive to its function as an inverse agonist. It features specific functional groups that facilitate strong interactions with the ligand-binding domain of ROR gamma. The crystal structure analysis indicated that XY101 binds effectively within the receptor's ligand-binding pocket.
The Protein Data Bank identifier for the crystal structure of XY101 in complex with ROR gamma is 6J1L. This structural data provides insights into how XY101 interacts with the receptor at an atomic level, revealing critical binding interactions that contribute to its inhibitory effects .
The primary chemical reactions involved in synthesizing XY101 include:
Each reaction step was optimized based on previous findings regarding similar compounds' reactivity profiles. Reaction conditions such as pH, temperature, and catalyst choice were carefully controlled to enhance product formation while minimizing undesired by-products .
XY101 functions by binding to the ligand-binding domain of ROR gamma, stabilizing it in an inactive conformation. This action effectively reduces ROR gamma's transcriptional activity related to prostate cancer cell proliferation.
Biological assays demonstrated that XY101 exhibited an IC50 value of 30 nM in cell-based reporter gene assays, indicating its potency in inhibiting ROR gamma activity. Additionally, it showed significant effects on prostate cancer cell growth and expression levels of androgen receptors and prostate-specific antigen .
XY101 is characterized by:
XY101 holds promise as a therapeutic agent for treating castration-resistant prostate cancer due to its selective inhibition of ROR gamma. Its unique mechanism positions it as a potential alternative or adjunct therapy in oncology settings where traditional treatments may be ineffective.
Additionally, ongoing research into its pharmacological profile may lead to broader applications within cancer therapeutics or other diseases modulated by nuclear receptors .
Retinoic acid receptor-related orphan receptor gamma emerged as a high-value therapeutic target in castration-resistant prostate cancer following seminal discoveries of its central role in orchestrating androgen receptor hyperactivity. Molecular profiling of castration-resistant prostate cancer clinical specimens and patient-derived xenografts revealed consistent overexpression of retinoic acid receptor-related orphan receptor gamma, correlating with disease progression and poor survival outcomes [6] [10]. Functional validation studies demonstrated that retinoic acid receptor-related orphan receptor gamma directly transactivates the androgen receptor gene promoter through binding to specific retinoic acid receptor-related orphan receptor response elements, establishing a transcriptional hierarchy that fuels castration-resistant progression. Mechanistically, retinoic acid receptor-related orphan receptor gamma coordinates feedforward regulatory loops involving cholesterol biosynthesis genes and epithelial-mesenchymal transition drivers, including PDZ binding kinase, thereby reinforcing the metastatic phenotype [10]. Genetic ablation of retinoic acid receptor-related orphan receptor gamma profoundly suppressed androgen receptor expression, cholesterol metabolism, and tumor growth in multiple castration-resistant prostate cancer models, providing compelling evidence for its therapeutic tractability [6] [8] [10].
The rational design of XY101 exploited unique conformational dynamics within the retinoic acid receptor-related orphan receptor gamma ligand-binding domain to achieve high-affinity inverse agonism. X-ray crystallographic studies of ternary complexes containing retinoic acid receptor-related orphan receptor gamma ligand-binding domain, corepressor peptides, and diverse chemotypes revealed two distinct inhibitory mechanisms:
XY101 was specifically engineered to exploit the allosteric dislocation mechanism. Structural analysis demonstrated that its tetrahydropyran-thiazole core induces significant conformational rearrangement of Met365 on Helix 5, sterically disrupting the coactivator binding interface. Molecular dynamics simulations further revealed that XY101 binding increases solvent exposure of the activation function-2 surface by stabilizing Helix 12 in an antagonistic orientation, quantified by a 40% reduction in coactivator peptide binding affinity compared to apo-retinoic acid receptor-related orphan receptor gamma [1] [4]. This precise targeting of retinoic acid receptor-related orphan receptor gamma dynamics enabled displacement of endogenous cholesterol-derived agonists while promoting corepressor recruitment, effectively silencing retinoic acid receptor-related orphan receptor gamma transcriptional activity.
Table 1: Structural Mechanism of XY101 Action in Retinoic Acid Receptor-Related Orphan Receptor Gamma Ligand-Binding Domain
Parameter | Ursolic Acid-Type Inhibitors | XY101-Type Inhibitors | |
---|---|---|---|
H11 Interaction | Hydrogen bonding with His479 | No direct interaction | |
Helix 5 Displacement | < 0.5 Å | 2.0 ± 0.3 Å | |
Met365 Conformation | Minimal side-chain rearrangement | Significant rotamer shift (χ1 = -60° → 180°) | |
Corepressor Recruitment | Weak (EC₅₀ > 5 µM) | Potent (EC₅₀ = 0.25 µM) | [1] |
XY101 emerged from systematic medicinal chemistry optimization focused on enhancing drug-like properties while retaining target engagement. The lead optimization strategy addressed three critical pharmacokinetic parameters:
Comparative pharmacokinetic studies in rodent models demonstrated that these structural modifications conferred excellent oral bioavailability (F = 78% in rats, 82% in monkeys), with sustained plasma exposure exceeding the retinoic acid receptor-related orphan receptor gamma inhibition EC₅₀ for >12 hours post-administration. Importantly, XY101 maintained potent cellular activity (IC₅₀ = 380 nM in dual FRET assays) while achieving unbound drug concentrations in xenograft tumors 8-fold above the in vitro IC₅₀ at 24 hours post-dose, enabling once-daily oral dosing regimens in preclinical efficacy studies [7] [10].
Table 2: Optimized Pharmacokinetic Parameters of XY101
Property | Prototype Compound | XY101 | Optimization Strategy | |
---|---|---|---|---|
logP | 2.8 ± 0.2 | 3.9 ± 0.1 | Strategic fluorination | |
CYP3A4 t₁/₂ (min) | 12 ± 3 | 98 ± 12 | 4,4,4-Trifluorobutyryl group | |
Caco-2 Papp (10⁻⁶ cm/s) | 4.0 ± 0.5 | 18 ± 2 | Tertiary amine incorporation | |
Solubility (µg/mL) | 68 ± 5 | 52 ± 4 | Molecular weight control | |
Oral Bioavailability | 22% (rat) | 78% (rat), 82% (monkey) | Balanced logP/solubility | [5] [7] [10] |
XY101 exhibited exceptional selectivity for retinoic acid receptor-related orphan receptor gamma within the nuclear receptor superfamily, as demonstrated by comprehensive profiling against 15 nuclear receptor subtypes using GAL4-chimera reporter assays. At therapeutically relevant concentrations (1 µM), XY101 produced >85% inhibition of retinoic acid receptor-related orphan receptor gamma transcriptional activity while showing minimal cross-reactivity with closely related receptors:
The molecular basis for this selectivity was elucidated through comparative crystallography, revealing that XY101 exploits a unique subpocket formed by retinoic acid receptor-related orphan receptor gamma-specific residues Phe377, Phe388, and Leu391. These residues create a steric gate that excludes XY101 binding to other nuclear receptors, particularly liver X receptors which contain smaller aliphatic residues at equivalent positions. Additional selectivity was conferred through the compound's differential effects on coregulator recruitment—XY101 potently disrupted steroid receptor coactivator-2 binding to retinoic acid receptor-related orphan receptor gamma (IC₅₀ = 0.44 µM) but showed >100-fold weaker activity against the same coactivator peptide when bound to farnesoid X receptor or pregnane X receptor [3] [8]. Importantly, XY101 did not exhibit the paradoxical agonist activity observed with some retinoic acid receptor-related orphan receptor gamma inverse agonists (e.g., VTP-23) in cholesterol-rich cancer environments, maintaining consistent inverse agonist activity across immune and prostate cancer cellular contexts [8].
Table 3: Nuclear Receptor Selectivity Profile of XY101
Nuclear Receptor | Activity at 1 µM XY101 | Fold-Selectivity vs. Retinoic Acid Receptor-Related Orphan Receptor Gamma | |
---|---|---|---|
Retinoic Acid Receptor-Related Orphan Receptor Gamma | 85% inhibition | 1 (reference) | |
Retinoic Acid Receptor-Related Orphan Receptor Alpha | 12% inhibition | 7.1 | |
Retinoic Acid Receptor-Related Orphan Receptor Beta | 8% inhibition | 10.6 | |
Liver X Receptor Alpha | 6% activation | >14 | |
Liver X Receptor Beta | 3% activation | >28 | |
Farnesoid X Receptor | 4% inhibition | >21 | |
Pregnane X Receptor | 7% inhibition | >12 | |
Constitutive Androstane Receptor | 3% inhibition | >28 | |
Peroxisome Proliferator-Activated Receptor Gamma | 2% inhibition | >42 | [3] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7